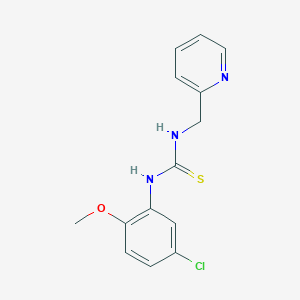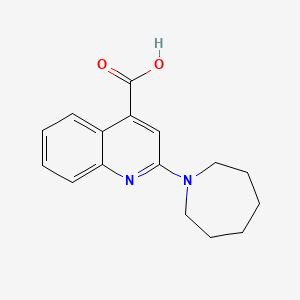
2-(1-azepanyl)-4-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-azepanyl)-4-quinolinecarboxylic acid is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is also known as AQCA and belongs to the quinolinecarboxylic acid family. AQCA has been shown to have various biological properties, including antimicrobial, antiviral, and anticancer activities.
Wirkmechanismus
The mechanism of action of AQCA is not fully understood. However, it has been suggested that AQCA may act by inhibiting DNA synthesis and inducing oxidative stress in cells. AQCA has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication.
Biochemical and Physiological Effects:
AQCA has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. AQCA has also been shown to inhibit the growth of bacteria and viruses. Furthermore, AQCA has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
AQCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yield. AQCA is also soluble in water, which makes it easy to handle in lab experiments. However, AQCA has some limitations, including its low solubility in organic solvents, which may limit its use in certain experiments. Furthermore, AQCA may have some toxicity, which needs to be considered when designing experiments.
Zukünftige Richtungen
There are several future directions for AQCA research. One potential area of research is the development of AQCA derivatives with improved properties. Another area of research is the investigation of the mechanism of action of AQCA. Furthermore, AQCA may have potential applications in the treatment of various diseases, including cancer and infectious diseases. Therefore, further research is needed to fully understand the potential therapeutic applications of AQCA.
Conclusion:
In conclusion, AQCA is a promising chemical compound that has been studied extensively for its potential therapeutic applications. The synthesis of AQCA is well-established, and AQCA has been shown to have various biological properties, including antimicrobial, antiviral, and anticancer activities. AQCA has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential therapeutic applications of AQCA and to develop AQCA derivatives with improved properties.
Synthesemethoden
The synthesis of AQCA involves the reaction of 2-aminocaproic acid with 2-chloro-4-quinolinecarboxylic acid in the presence of a base. The reaction leads to the formation of AQCA as a white crystalline solid. The synthesis of AQCA has been optimized with various methods, including microwave-assisted synthesis, which has been shown to increase the yield and reduce reaction time.
Wissenschaftliche Forschungsanwendungen
AQCA has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. AQCA has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, AQCA has been studied for its anticancer properties, and it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(20)13-11-15(18-9-5-1-2-6-10-18)17-14-8-4-3-7-12(13)14/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHWVGIGMWVLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)quinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)

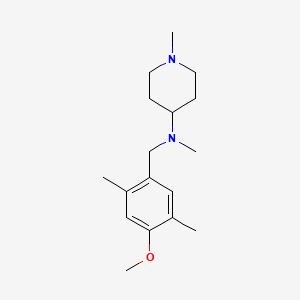
![3-({[(2-bromophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5726272.png)
![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5726280.png)
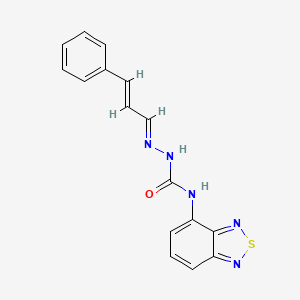
![N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5726297.png)
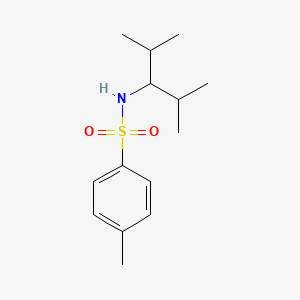
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
